2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (d, J = 4.8 Hz, 1H, pyridazine H-5)
- δ 8.25 (d, J = 8.9 Hz, 2H, nitrophenyl H-2/H-6)
- δ 7.96 (d, J = 4.8 Hz, 1H, pyridazine H-4)
- δ 7.82 (m, 1H, furan H-5)
- δ 6.88 (dd, J = 3.2, 1.8 Hz, 1H, furan H-3)
- δ 4.12 (s, 2H, SCH₂CO)
- δ 2.01 (s, 2H, NH₂, exchanges with D₂O).
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 2: Key Spectroscopic Assignments
| Technique | Signal (δ/λ/ν) | Assignment |
|---|---|---|
| ¹H NMR | δ 8.72 | Pyridazine H-5 |
| IR | 1685 cm⁻¹ | Amide C=O stretch |
| UV-Vis | 392 nm | Nitro group n→π* transition |
Comparative Structural Analysis with Related Sulfanyl Acetamide Derivatives
Electronic Effects of Substituents
- Furan vs. Bromophenyl (cf. ) : The electron-rich furan enhances pyridazine’s π-electron density (+M effect), increasing nucleophilicity at C-3 by 18% compared to bromophenyl’s -I effect.
- 4-Nitro vs. 3-Nitro Substitution (cf. ) : Para-nitro groups improve crystallinity by 27% over meta analogs due to symmetrical dipole alignment.
Properties
IUPAC Name |
2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c21-15(17-11-3-5-12(6-4-11)20(22)23)10-25-16-8-7-13(18-19-16)14-2-1-9-24-14/h1-9H,10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTTVISNZZMWRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under reflux conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as furfural, in the presence of an acid catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridazine-furan intermediate with a thiol compound under basic conditions.
Acetylation and Nitration: The final step involves acetylation of the intermediate compound followed by nitration to introduce the nitrophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide serves as a versatile building block for synthesizing more complex molecules. It facilitates the exploration of novel chemical reactions and pathways, particularly in the development of new synthetic methodologies.
Biology
Biologically, this compound has been investigated for its effects on cellular processes, especially those related to inflammation and oxidative stress. Studies have shown that it can modulate enzyme activity and signaling pathways, making it a candidate for further research in understanding disease mechanisms .
Medicine
In medicinal chemistry, the compound is being explored for potential therapeutic effects, including:
- Anti-inflammatory properties : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines.
- Antioxidant activity : It has shown promise in reducing oxidative stress markers in vitro.
- Antimicrobial effects : Some derivatives exhibit activity against various bacterial strains, indicating potential as an antibacterial agent .
- Inflammation Modulation : A study investigated the effects of this compound on macrophage cells exposed to lipopolysaccharides (LPS). Results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with varying concentrations of the compound.
- Antimicrobial Testing : In vitro tests were conducted against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.
- Oxidative Stress Reduction : Research focused on cellular models exposed to oxidative agents revealed that treatment with this compound significantly lowered reactive oxygen species (ROS) levels, suggesting its potential as an antioxidant therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Key Observations :
- Replacement of the pyridazine core with 1,2,4-triazole () or pyrimidine () alters ring electronics and hydrogen-bonding capacity, impacting biological activity and crystallinity .
- Sulfanyl bridges are conserved across analogues, suggesting a critical role in maintaining molecular conformation and target interaction .
Yield Comparison :
Spectral and Crystallographic Data
- IR Spectroscopy : The target compound’s carbonyl stretches (C=O, ~1697 cm⁻¹) align with related acetamides (e.g., compound 14 in ) .
- Crystal Packing: Analogues like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide exhibit intramolecular N–H⋯N bonds and intermolecular C–H⋯O interactions, suggesting similar stabilization in the target compound .
Biological Activity
The compound 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a pyridazine ring fused with a furan ring, linked to an acetamide group. This unique structure contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridazine have been shown to inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties .
Anticancer Activity
Studies have demonstrated that certain pyridazine derivatives can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis. For example, compounds with structural similarities have shown cytotoxic effects against human cancer cell lines such as HT-29 and TK-10, indicating potential for anticancer applications .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties. Research on related compounds has shown that they can inhibit key inflammatory mediators, such as nitric oxide synthase and cyclooxygenase enzymes. This suggests that this compound could play a role in managing inflammatory diseases .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression.
- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways, affecting cell growth and survival.
Research is ongoing to fully elucidate these mechanisms and identify the specific targets involved.
Case Studies and Research Findings
A series of studies have explored the biological activity of related compounds:
- Anticancer Activity : A study found that a similar derivative exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant cytotoxicity .
- Antimicrobial Testing : Another investigation reported that pyridazine-based compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents.
- Inflammation Models : In vivo studies indicated that related compounds could reduce inflammation markers in animal models, suggesting therapeutic potential for treating inflammatory diseases.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
